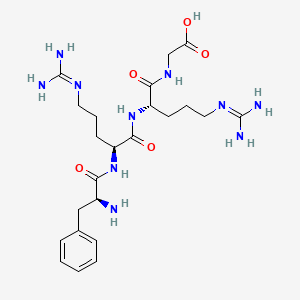
Antitumor agent-77
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-77 is a compound known for its potent anticancer properties. It inhibits the growth and migration of cancer cells by targeting specific molecular pathways. This compound has shown promise in preclinical studies for its ability to induce cell death in various cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-77 involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but typically involves:
Formation of intermediates: Using reagents such as trifluoroacetic acid and platinum-based catalysts.
Coupling reactions: These are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve consistent and high-quality production. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its efficacy.
Substitution: Various substitution reactions can be performed to introduce different functional groups, enhancing its anticancer properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with enhanced anticancer properties .
科学的研究の応用
Antitumor agent-77 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various cancers, including lung, breast, and colon cancers.
Industry: Utilized in the development of new anticancer drugs and formulations
作用機序
Antitumor agent-77 exerts its effects by activating the intrinsic apoptotic pathway in tumor cells. This involves the activation of proteins such as Bax, Bcl-2, and caspase-3, leading to programmed cell death. Additionally, it inhibits the enzyme GPx-4 and enhances COX2-induced ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation .
類似化合物との比較
Carboplatin: Another platinum-based anticancer agent with a different mechanism of action.
Oxaliplatin: Similar in structure but with distinct pharmacokinetic properties.
Cisplatin: A widely used platinum-based drug with a different spectrum of activity.
Uniqueness of Antitumor Agent-77: this compound is unique due to its dual mechanism of action, involving both apoptosis and ferroptosis. This dual action enhances its anticancer efficacy and may reduce the likelihood of resistance development compared to other platinum-based drugs .
特性
分子式 |
C7H11F3N2O5Pt |
|---|---|
分子量 |
455.25 g/mol |
IUPAC名 |
azanide;3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid;platinum(2+) |
InChI |
InChI=1S/C7H7F3O5.2H2N.Pt/c8-7(9,10)6(15)1-5(2-6,3(11)12)4(13)14;;;/h15H,1-2H2,(H,11,12)(H,13,14);2*1H2;/q;2*-1;+2 |
InChIキー |
KXQSKXDVONWKOR-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C(F)(F)F)O)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


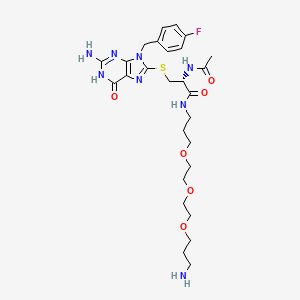
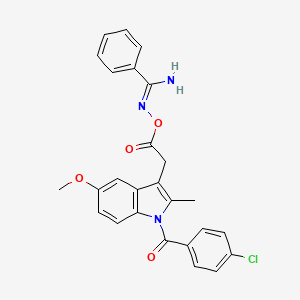
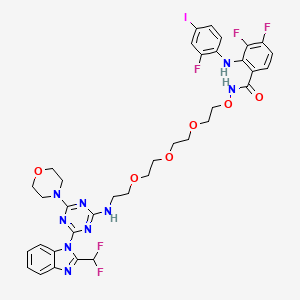
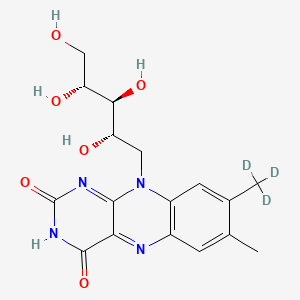
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)



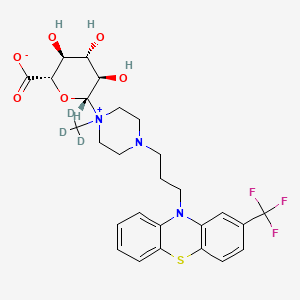
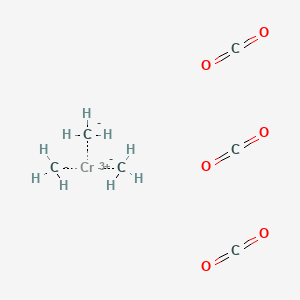
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)

![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
